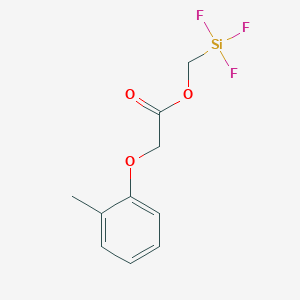
(Trifluorosilyl)methyl (2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trifluorosilyl)methyl (2-methylphenoxy)acetate is a chemical compound with the molecular formula C10H11F3O3Si It is known for its unique structural features, which include a trifluorosilyl group and a 2-methylphenoxyacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl (2-methylphenoxy)acetate typically involves the reaction of trifluorosilyl-containing reagents with 2-methylphenoxyacetate precursors. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) as a trifluorosilyl source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group. The reaction may be catalyzed by a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Trifluorosilyl)methyl (2-methylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluorosilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Trifluorosilyl)methyl (2-methylphenoxy)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Trifluorosilyl)methyl (2-methylphenoxy)acetate involves its interaction with specific molecular targets. The trifluorosilyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular pathways involved may include interactions with enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(Trifluoromethyl)trimethylsilane: Similar in structure but lacks the 2-methylphenoxyacetate moiety.
(Trifluorosilyl)methyl acetate: Similar but without the methylphenoxy group.
(Trifluorosilyl)methyl phenylacetate: Similar but with a phenyl group instead of a methylphenoxy group.
Uniqueness
(Trifluorosilyl)methyl (2-methylphenoxy)acetate is unique due to the presence of both the trifluorosilyl and 2-methylphenoxyacetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
105798-39-8 |
|---|---|
Fórmula molecular |
C10H11F3O3Si |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
trifluorosilylmethyl 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H11F3O3Si/c1-8-4-2-3-5-9(8)15-6-10(14)16-7-17(11,12)13/h2-5H,6-7H2,1H3 |
Clave InChI |
NNUYLTFWNWGITQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)OC[Si](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


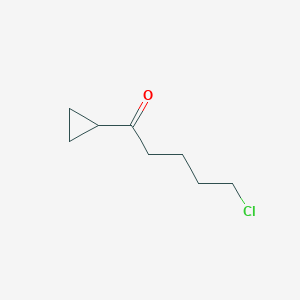
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
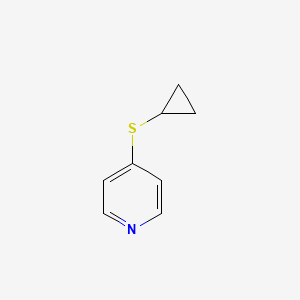



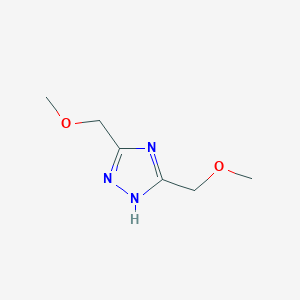

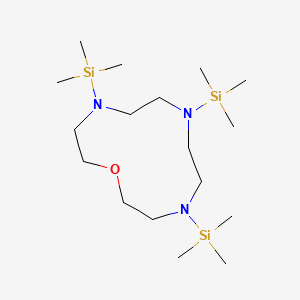
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

